molecular formula C9H7N3O B13904877 6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile

6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13904877
M. Wt: 173.17 g/mol
InChI Key: HZRJTAYNSHQRKJ-UHFFFAOYSA-N
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Description

6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrazolo[1,5-A]pyridine core with a methoxy group at the 6th position and a carbonitrile group at the 3rd position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides and nucleophiles in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives.

    Reduction: Amino derivatives of pyrazolo[1,5-A]pyridine.

    Oxidation: Oxidized forms of pyrazolo[1,5-A]pyridine.

Mechanism of Action

The mechanism of action of 6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
  • Ethyl 7-methoxypyrazolo[1,5-A]pyridine-3-carboxylate
  • 4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-A]pyridine-3-carbonitrile

Uniqueness

6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carbonitrile groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-8-2-3-9-7(4-10)5-11-12(9)6-8/h2-3,5-6H,1H3

InChI Key

HZRJTAYNSHQRKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)C#N)C=C1

Origin of Product

United States

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